Cas no 147245-92-9 (Glatiramer acetate)
Glatiramer acetate Chemical and Physical Properties
Names and Identifiers
-
- Glatiramer acetate
- L-Glutamic acid polymer with L-alanine, L-lysine and L-tyrosine, acetate (salt)
- acetic acid,(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid,(2S)-2-aminopentanedioic acid,(2S)-2-aminopropanoic acid,(2S)-2,6-diaminohexanoic acid
- Glatiramer Acetate-Dx
- (2S)-2,6-diaminohexanoic acid
- (2S)-2-aminopentanedioic acid
- (2S)-2-aminopropanoic acid
- acetic acid, (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
- ProtiraMer
- GlatiraMer-d7
- GaltiraMer acetate
- Glatiramer acetate [USAN:BAN]
- L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate
- L-Tyrosine polyMer with L-Alanine L-GlutaMic Acid L-Lysine Acetate
- L-GlutaMic Acid peptide with L-Alanine L-Lysine L-Tyrosine Acetate Salt
- 511: PN: WO2010103292 PAGE: 64 claiMed sequence
- AM84438
- FHEAIOHRHQGZPC-KIWGSFCNSA-N
- Glatirameracetat
- EX-A8107
- DTXSID30163637
- (2S)-2,6-diaminohexanoic acid; (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid; (2S)-2-aminopentanedioic acid; (2S)-2-aminopropanoic acid; acetic acid
- 147245-92-9
- NS00127427
- AC-28732
- Q418274
- L-alanine compound with L-glutamic acid and L-lysine and L-tyrosine and acetic acid (1:1:1:1:1)
- acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
- TS-10602
- G14342
-
- Inchi: 1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1
- InChI Key: FHEAIOHRHQGZPC-KIWGSFCNSA-N
- SMILES: OC([C@H](CCCCN)N)=O.OC([C@H](CC1C=CC(=CC=1)O)N)=O.OC([C@H](CCC(=O)O)N)=O.OC([C@H](C)N)=O.OC(C)=O
Computed Properties
- Exact Mass: 623.30155
- Monoisotopic Mass: 623.301
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 43
- Rotatable Bond Count: 13
- Complexity: 519
- Covalently-Bonded Unit Count: 5
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 374A^2
Experimental Properties
- Color/Form: No data available
- Density: No data available
- Melting Point: No data available
- Boiling Point: 385.2°Cat760mmHg
- Flash Point: 186.7°C
- PSA: 374.13
- LogP: 2.14760
- Vapor Pressure: No data available
Glatiramer acetate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Glatiramer acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-109520-5mg |
Glatiramer acetate |
147245-92-9 | ≥98.0% | 5mg |
¥800 | 2024-04-20 | |
| MedChemExpress | HY-109520-10mg |
Glatiramer acetate |
147245-92-9 | ≥98.0% | 10mg |
¥1300 | 2024-04-20 | |
| TRC | G406800-2.5mg |
Glatiramer Acetate |
147245-92-9 | 2.5mg |
$ 91.00 | 2023-09-07 | ||
| TRC | G406800-5mg |
Glatiramer Acetate |
147245-92-9 | 5mg |
$153.00 | 2023-05-18 | ||
| TRC | G406802-25mg |
Glatiramer Acetate-Dx |
147245-92-9 | 25mg |
$ 7650.00 | 2022-01-07 | ||
| TRC | G406800-10mg |
Glatiramer Acetate |
147245-92-9 | 10mg |
$ 244.00 | 2023-09-07 | ||
| TRC | G406802-50mg |
Glatiramer Acetate-Dx |
147245-92-9 | 50mg |
$ 9010.00 | 2022-01-07 | ||
| TRC | G406800-50mg |
Glatiramer Acetate |
147245-92-9 | 50mg |
$488.00 | 2023-05-18 | ||
| TRC | G406800-100mg |
Glatiramer Acetate |
147245-92-9 | 100mg |
$ 792.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G921806-2.5mg |
Glatiramer acetate |
147245-92-9 | 2.5mg |
¥441.00 | 2022-01-14 |
Glatiramer acetate Suppliers
Glatiramer acetate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Glatiramer acetate
Glatiramer Acetate (CAS No. 147245-92-9): An Overview of a Key Compound in Multiple Sclerosis Treatment
Glatiramer acetate (CAS No. 147245-92-9) is a synthetic polypeptide that has gained significant attention in the treatment of multiple sclerosis (MS). This compound, also known as Copaxone, is a mixture of synthetic polypeptides composed of four amino acids: L-glutamic acid, L-alanine, L-lysine, and L-tyrosine. The unique composition and structure of glatiramer acetate make it an effective immunomodulatory agent, particularly in the management of relapsing-remitting multiple sclerosis (RRMS).
The mechanism of action of glatiramer acetate is multifaceted. It primarily works by modulating the immune system to reduce the frequency and severity of MS relapses. Research has shown that glatiramer acetate can shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. This shift helps to reduce the activation and proliferation of autoreactive T cells, which are key players in the pathogenesis of MS.
Recent studies have further elucidated the mechanisms by which glatiramer acetate exerts its therapeutic effects. For instance, a study published in the journal Neurology in 2021 demonstrated that glatiramer acetate can induce the production of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmune responses. Additionally, another study in The Lancet Neurology highlighted the ability of glatiramer acetate to promote neuroprotection and repair by enhancing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Clinical trials have consistently shown the efficacy and safety of glatiramer acetate. The pivotal Glatiramer Acetate Low-Frequency Administration (GALA) trial, published in 2019, demonstrated that a lower frequency dosing regimen (once every 7 days) was non-inferior to the standard daily dosing regimen in reducing the annualized relapse rate (ARR) and disability progression. This finding has significant implications for patient compliance and quality of life, as it reduces the burden of daily injections.
The safety profile of glatiramer acetate is well-established. Common side effects include injection site reactions, flushing, chest pain, and shortness of breath. These side effects are generally mild and transient. However, rare but serious adverse events such as anaphylaxis have been reported, although they are extremely uncommon. Regular monitoring and patient education are essential to ensure safe and effective use.
In addition to its established role in RRMS, there is growing interest in exploring the potential benefits of glatiramer acetate in other neurological conditions. Preclinical studies have suggested that glatiramer acetate may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease due to its neuroprotective properties. While more research is needed to confirm these findings, they open up exciting possibilities for broader applications.
The development and clinical use of glatiramer acetate have significantly advanced our understanding of immunomodulation in MS. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications. As a result, glatiramer acetate remains a cornerstone treatment for RRMS and continues to improve the lives of many patients worldwide.
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